![molecular formula C14H18N2O3 B2884657 ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 52535-65-6](/img/structure/B2884657.png)
ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They are found in proteins in the form of amino acids, such as tryptophan .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biologically vital properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications
Antiviral Activity
Indole derivatives, including ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown promise in the treatment of cancer cells . They can potentially inhibit the growth of cancer cells and could be used in cancer therapy .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They could potentially be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives also exhibit antioxidant properties . They can potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . They could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . They could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity exhibited by the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 4-amino-5-methoxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-19-14(17)11-8(2)16(3)9-6-7-10(18-4)13(15)12(9)11/h6-7H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDAHGMVXXENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.